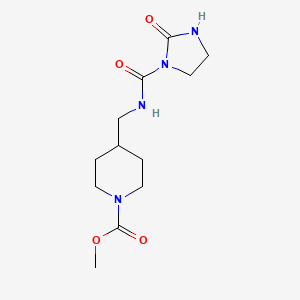

Methyl 4-((2-oxoimidazolidine-1-carboxamido)methyl)piperidine-1-carboxylate

Description

Methyl 4-((2-oxoimidazolidine-1-carboxamido)methyl)piperidine-1-carboxylate is a piperidine-based derivative characterized by a methyl carboxylate group at the 1-position of the piperidine ring and a 2-oxoimidazolidine carboxamide substituent at the 4-position.

Properties

IUPAC Name |

methyl 4-[[(2-oxoimidazolidine-1-carbonyl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O4/c1-20-12(19)15-5-2-9(3-6-15)8-14-11(18)16-7-4-13-10(16)17/h9H,2-8H2,1H3,(H,13,17)(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSGISXQEJOVIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)N2CCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-oxoimidazolidine-1-carboxamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with imidazolidine intermediates under controlled conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium acetate (NaOAc) and tin(II) chloride (SnCl2) to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-oxoimidazolidine-1-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized compounds.

Scientific Research Applications

Cancer Treatment

One of the prominent applications of this compound is in the development of therapeutically active compositions for cancer treatment. Research has indicated that derivatives of this compound can target specific mutant alleles associated with isocitrate dehydrogenase (IDH) mutations, which are prevalent in certain types of tumors. A patent (US9474779B2) describes methods for treating cancers characterized by IDH mutations using compounds structurally related to methyl 4-((2-oxoimidazolidine-1-carboxamido)methyl)piperidine-1-carboxylate, suggesting its potential as a targeted therapy .

Antitubercular Agents

This compound serves as a reactant in the synthesis of antitubercular agents. It has been utilized in the formation of compounds that exhibit inhibitory activity against Mycobacterium tuberculosis, thereby contributing to the development of new treatments for tuberculosis .

Synthesis Pathways

The compound acts as a versatile building block in organic synthesis, particularly in the preparation of various heterocyclic compounds. It facilitates the C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation, which is crucial for synthesizing complex molecular structures . This method allows for the introduction of diverse functional groups, enhancing the pharmacological profiles of resultant compounds.

Case Study: Aminopyrazine Inhibitors

In a study focusing on aminopyrazine inhibitors, this compound was integral to synthesizing compounds that inhibit specific protein kinases involved in cancer progression. The optimization of these inhibitors has shown promising results in preclinical models .

Formulation Development

Research indicates that derivatives of this compound can be incorporated into drug delivery systems due to their favorable solubility and stability profiles. These formulations aim to enhance bioavailability and targeted delivery of therapeutics, particularly in oncology and infectious disease treatments .

Data Summary and Comparative Analysis

To better illustrate the applications and effectiveness of this compound, the following table summarizes key findings from various studies:

| Application Area | Compound Derivative Used | Key Findings | Source |

|---|---|---|---|

| Cancer Treatment | IDH-targeting derivatives | Effective against tumors with IDH mutations | US9474779B2 |

| Antitubercular Agents | Various aminopyrazines | Inhibitory effects on Mycobacterium tuberculosis | Thermo Scientific |

| Drug Delivery Systems | Modified formulations | Improved bioavailability and stability | MDPI |

Mechanism of Action

The mechanism of action of Methyl 4-((2-oxoimidazolidine-1-carboxamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of piperidine-1-carboxylate derivatives, which are widely explored for their pharmacological versatility. Below is a detailed comparison with structurally related compounds:

Structural and Functional Group Analysis

| Compound Name | Key Functional Groups | Substituents at Piperidine 4-Position | Notable Properties | Reference |

|---|---|---|---|---|

| Target Compound | Methyl carboxylate, 2-oxoimidazolidine carboxamide | -(CH₂)-NH-C(O)-imidazolidinone | Potential for hydrogen bonding; cyclic urea enhances rigidity | N/A |

| Ethyl 4-(Methylamino)Piperidine-1-Carboxylate | Ethyl carboxylate, methylamino | -(CH₂)-NHCH₃ | Linear amine group; simpler reactivity | |

| Phenyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate | Phenyl carboxylate, sulfonamide | -(CH₂)-NHSO₂-pyrazole | Enhanced structural complexity; sulfonamide improves metabolic stability | |

| Methyl 4-((2-((difluoromethyl)sulfonyl)benzamido)methyl)piperidine-1-carboxylate | Methyl carboxylate, difluoromethylsulfonyl benzamide | -(CH₂)-NH-C(O)-C₆H₃-SO₂-CF₂H | High lipophilicity; fluorinated groups enhance bioavailability | |

| Methyl 4-((3-phenylpropanamido)methyl)piperidine-1-carboxylate | Methyl carboxylate, phenylpropanamide | -(CH₂)-NH-C(O)-CH₂CH₂Ph | Aromatic interactions; flexible alkyl chain |

Unique Advantages of the Target Compound

- Hydrogen-Bonding Capacity : The urea moiety can form stronger hydrogen bonds than simple amides or sulfonamides, enhancing interactions with biological targets .

Biological Activity

Methyl 4-((2-oxoimidazolidine-1-carboxamido)methyl)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of sodium ion channels and its implications in pain management and other therapeutic areas. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C15H20N4O3

- Molecular Weight : 304.35 g/mol

The structural formula can be represented as follows:

Research indicates that this compound acts primarily as an inhibitor of the Na v1.8 sodium ion channel. This channel plays a crucial role in the transmission of pain signals. By inhibiting Na v1.8, the compound may reduce the excitability of sensory neurons, thereby alleviating pain .

Pain Management

The inhibition of Na v1.8 channels has significant implications for pain management. Studies have shown that compounds targeting this channel can effectively reduce neuropathic pain and inflammatory responses. The potential application of this compound in treating conditions like chronic pain syndromes is under investigation.

Antitumor Activity

In addition to its analgesic properties, there is emerging evidence suggesting that this compound may exhibit antitumor activity. A study highlighted the cytotoxic effects of related compounds on various cancer cell lines, indicating a potential for further exploration in oncology . The compound's ability to induce apoptosis in cancer cells could be a promising avenue for therapeutic development.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits Na v1.8 channel activity, leading to reduced neuronal excitability and pain signaling .

In Vivo Studies

Animal models have been used to evaluate the efficacy of this compound in pain relief. Results indicated significant reductions in pain-related behaviors compared to control groups, supporting its potential use as a therapeutic agent for managing chronic pain conditions.

Comparative Analysis with Other Compounds

Q & A

Q. What are the key considerations for optimizing the synthesis of Methyl 4-((2-oxoimidazolidine-1-carboxamido)methyl)piperidine-1-carboxylate?

Synthesis optimization requires careful selection of coupling agents, bases, and reaction conditions. For example, carbamate-forming reactions often employ cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at elevated temperatures (e.g., 100°C) to improve nucleophilic displacement efficiency . Monitoring reaction progress via thin-layer chromatography (TLC) or LC-MS is critical to minimize side products. If yields are low, consider alternative coupling reagents (e.g., HATU or EDCI) or protecting group strategies for the imidazolidinone moiety.

Q. How can researchers ensure compound purity and validate structural integrity?

Purification via silica gel chromatography using gradients of dichloromethane (DCM) and isopropyl alcohol (IPA) is commonly employed . Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) and high-resolution mass spectrometry (HRMS) are essential for structural validation. For example, in related piperidine-carboxylate derivatives, coupling constants in 1H NMR (e.g., J = 2.5–3.5 Hz for axial-equatorial protons) confirm stereochemistry . Purity should be verified by HPLC (>98%) with UV detection at 254 nm .

Q. What safety protocols are recommended for handling this compound?

While specific toxicity data for this compound are limited, structurally similar piperidine derivatives may cause skin/eye irritation or respiratory distress. Use personal protective equipment (PPE), including nitrile gloves and fume hoods, during synthesis. In case of exposure, follow standard protocols: rinse skin/eyes with water for 15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in enzyme inhibition or receptor binding data may arise from assay conditions (e.g., buffer pH, co-solvents) or compound stability. For example, imidazolidinone-containing compounds are prone to hydrolysis under acidic conditions, which could alter activity . Validate findings using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) and control for metabolic stability in cellular models. Cross-reference results with computational docking studies to confirm binding poses .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Systematic modification of the imidazolidinone and piperidine moieties can reveal SAR trends. For instance, replacing the methyl ester with a tert-butyl carbamate group (as in tert-butyl piperidine-1-carboxylate derivatives) may enhance metabolic stability . Use free-energy perturbation (FEP) calculations or molecular dynamics simulations to predict the impact of substituents on target binding . Biological testing in parallel with synthetic variations (e.g., fluorination at the piperidine ring) can identify critical pharmacophores .

Q. How should researchers design enzyme inhibition assays for this compound?

For monoacylglycerol lipase (MAGL) or similar targets, use a two-step assay:

Pre-incubation : Treat enzyme (e.g., recombinant MAGL) with the compound at varying concentrations (0.1–10 µM) in assay buffer (pH 7.4).

Activity measurement : Add a fluorogenic substrate (e.g., 4-nitrophenyl acetate) and monitor hydrolysis kinetics via spectrophotometry. Include JZL184 (a known MAGL inhibitor) as a positive control . Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) and confirm reversibility via dilution assays.

Q. What methodologies are recommended for computational modeling of this compound?

Perform molecular docking (AutoDock Vina or Schrödinger Glide) using crystal structures of target proteins (e.g., PDEδ or MAGL). Prioritize water-accessible binding pockets due to the compound’s polar carbamate and imidazolidinone groups . Validate docking poses with 50-ns molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability. Use density functional theory (DFT) to optimize the compound’s geometry and calculate electrostatic potential maps for reactivity analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.